4,5-Dichloropyridine-2-carbonitrile 4,5-Dichloropyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1335055-88-3
VCID: VC6237313
InChI: InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
SMILES: C1=C(N=CC(=C1Cl)Cl)C#N
Molecular Formula: C6H2Cl2N2
Molecular Weight: 173

4,5-Dichloropyridine-2-carbonitrile

CAS No.: 1335055-88-3

Cat. No.: VC6237313

Molecular Formula: C6H2Cl2N2

Molecular Weight: 173

* For research use only. Not for human or veterinary use.

4,5-Dichloropyridine-2-carbonitrile - 1335055-88-3

Specification

CAS No. 1335055-88-3
Molecular Formula C6H2Cl2N2
Molecular Weight 173
IUPAC Name 4,5-dichloropyridine-2-carbonitrile
Standard InChI InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
Standard InChI Key OACXOZJVEKPFJK-UHFFFAOYSA-N
SMILES C1=C(N=CC(=C1Cl)Cl)C#N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

4,5-Dichloropyridine-2-carbonitrile belongs to the pyridinecarbonitrile family, featuring a six-membered aromatic ring with two chlorine substituents and a nitrile functional group. Key structural identifiers include:

  • Molecular Formula: C₆H₂Cl₂N₂

  • SMILES Notation: C1=C(N=CC(=C1Cl)Cl)C#N

  • InChI Key: OACXOZJVEKPFJK-UHFFFAOYSA-N

The planar pyridine ring ensures aromatic stability, while the electron-withdrawing chlorine and nitrile groups influence reactivity, particularly in electrophilic substitution and nucleophilic addition reactions .

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.96678127.0
[M+Na]⁺194.94872142.0
[M+NH₄]⁺189.99332133.2
[M-H]⁻170.95222122.2

These CCS values, derived from computational models, aid in mass spectrometry-based identification by predicting ion mobility .

Isomerism and Related Compounds

The positional isomer 4,6-dichloropyridine-2-carbonitrile (CAS 40314-71-4) shares the same molecular formula but differs in chlorine placement, leading to distinct electronic and steric profiles . Comparative studies suggest that 4,5-dichloro substitution may enhance electrophilic reactivity at the 3-position due to reduced steric hindrance compared to the 4,6-isomer .

Synthesis and Manufacturing

Synthetic Routes

While direct methods for synthesizing 4,5-dichloropyridine-2-carbonitrile are sparsely documented, analogous pathways for chlorinated pyridinecarbonitriles provide plausible strategies:

Chlorination of Pyridinecarbonitrile Precursors

A common approach involves the chlorination of 2-cyanopyridine derivatives. For example, 4-chloropyridine-2-carboxamide can be converted to 4-chloropyridine-2-carbonitrile via dehydration with trifluoroacetic anhydride and triethylamine . Adapting this method, dichlorination could be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .

Cyclization Reactions

Reactivity and Chemical Transformations

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr). The nitrile group at the 2-position directs incoming nucleophiles to the 3- and 6-positions, while chlorine atoms at 4 and 5 further modulate reactivity . For instance, reaction with thiols could yield mercaptopyridine derivatives, as observed in studies of 2-mercaptonicotinonitriles .

Metal-Catalyzed Couplings

Applications in Pharmaceutical and Material Science

Drug Discovery

Chlorinated pyridinecarbonitriles are pivotal in developing kinase inhibitors and antimicrobial agents. The nitrile group often participates in hydrogen bonding with target proteins, while chlorine atoms enhance lipophilicity and metabolic stability . Specific applications remain underexplored for 4,5-dichloropyridine-2-carbonitrile, but its structural analogs show promise in oncology and infectious disease research.

Coordination Chemistry

The nitrile moiety can act as a ligand for transition metals, forming complexes with potential catalytic or photoluminescent properties. For example, copper(I) complexes of similar nitriles exhibit luminescence quenching effects applicable to sensor technologies .

Future Research Directions

  • Synthetic Optimization: Developing regioselective dichlorination methods to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Computational Studies: Density functional theory (DFT) calculations to predict reaction mechanisms and electronic properties.

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